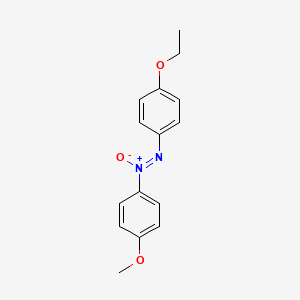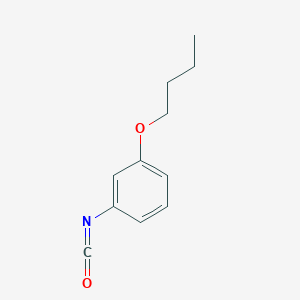
1-Butoxy-3-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-isocyanatobenzene is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a butoxy group attached to the benzene ring at the first position and an isocyanate group at the third position. This compound is used in various chemical reactions and has applications in different fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-isocyanatobenzene can be synthesized through the reaction of 1-butoxy-3-nitrobenzene with phosgene. The reaction typically involves the following steps:
Nitration: 1-Butoxybenzene is nitrated to form 1-butoxy-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-butoxy-3-aminobenzene.
Isocyanation: The amine group is then reacted with phosgene to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-3-isocyanatobenzene has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of coatings and adhesives due to its reactive isocyanate group.
Pharmaceutical Research: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify specific functional groups.
Wirkmechanismus
The mechanism of action of 1-butoxy-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-4-isocyanatobenzene: Similar structure but with the isocyanate group at the fourth position.
1-Butoxy-2-isocyanatobenzene: Similar structure but with the isocyanate group at the second position.
1-Butoxy-3-nitrobenzene: Precursor in the synthesis of 1-butoxy-3-isocyanatobenzene.
Uniqueness: this compound is unique due to the specific positioning of the butoxy and isocyanate groups, which influences its reactivity and applications. The position of the isocyanate group at the third position allows for specific interactions and reactions that are distinct from its positional isomers.
Eigenschaften
CAS-Nummer |
55792-34-2 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-butoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C11H13NO2/c1-2-3-7-14-11-6-4-5-10(8-11)12-9-13/h4-6,8H,2-3,7H2,1H3 |
InChI-Schlüssel |
FSWSNQULARFEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


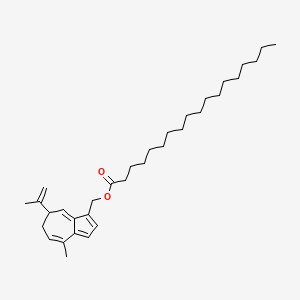

![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
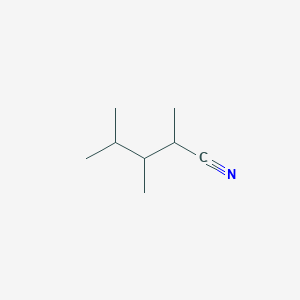
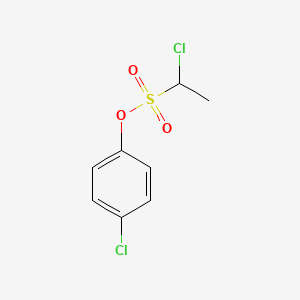
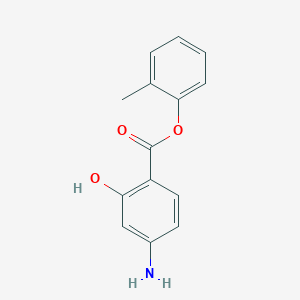

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
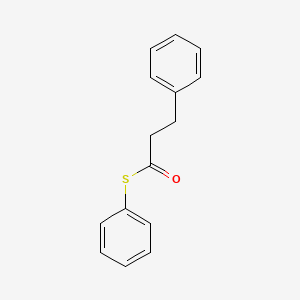
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

